
4-Ethynyl-2-methylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reaction is facilitated by the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-2-methylpyrimidine is represented by the InChI code 1S/C7H6N2/c1-3-7-8-5-4-6(2)9-7/h1,4-5H,2H3 . This indicates that the molecule contains seven carbon atoms, six hydrogen atoms, and two nitrogen atoms .
Chemical Reactions Analysis
Pyrimidines, including this compound, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 118.14 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
4-Ethynyl-2-methylpyrimidine, a derivative of 2-methylpyrimidine, plays a crucial role in the synthesis of various chemical compounds. Its reactivity has been explored in the formation of pyrimidin-4(3H)-ones and amino derivatives through reactions with acetamidine, demonstrating its versatility in creating a range of pyrimidine-based compounds with potential applications in medicinal chemistry and material science. The process involves reacting ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles with acetamidine to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, highlighting its utility in synthetic organic chemistry (Roberts, Landor, & Bolessa, 1994).
Pharmacological Potential
Research has also delved into the pharmacological properties of derivatives of 2-methylpyrimidine, indicating the scope of these compounds in drug discovery. For instance, derivatives have been investigated for their analgesic, anti-inflammatory, and immunosuppressive activities, signifying the potential of this compound and its analogs in contributing to the development of new therapeutic agents. Such studies underscore the compound's relevance in pharmaceutical research, paving the way for the exploration of novel treatments (Malinka, Zawisza, & Zajac, 1989).
Mécanisme D'action
Target of Action
It is known that 2-aminopyrimidine derivatives, which are structurally similar to 4-ethynyl-2-methylpyrimidine, have shown activity against organisms causing sleeping sickness and malaria . Therefore, it is plausible that this compound may also target similar organisms.
Mode of Action
Aminopyrimidine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution reactions . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrimidines play a crucial role in the metabolism of nucleotides, which are essential components of dna and rna . Therefore, it is plausible that this compound may affect these pathways.
Pharmacokinetics
It is known that pyrimidine-based drugs have been tailored for application under specific conditions, including their biological potency, adme properties, and pharmacokinetics/pharmacodynamics . Therefore, it is plausible that this compound may have similar properties.
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory effects . Therefore, it is plausible that this compound may have similar effects.
Action Environment
It is known that the reaction conditions can significantly influence the outcome of reactions involving pyrimidine derivatives . Therefore, it is plausible that environmental factors may also influence the action of this compound.
Safety and Hazards
Orientations Futures
While specific future directions for 4-Ethynyl-2-methylpyrimidine are not mentioned in the search results, there is a general interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests potential future research directions in the development of new pyrimidine derivatives.
Propriétés
IUPAC Name |
4-ethynyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVLLLZNWIHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



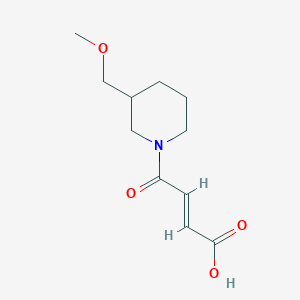
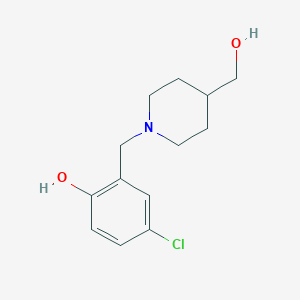
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)



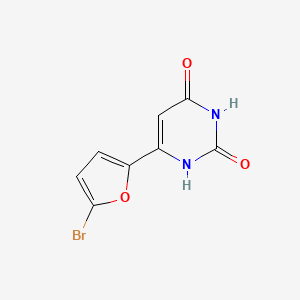
amine](/img/structure/B1488267.png)
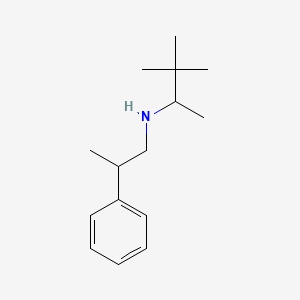
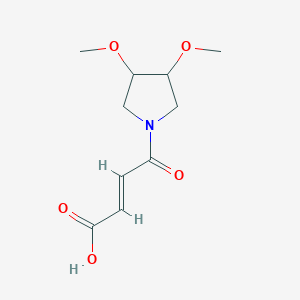
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)